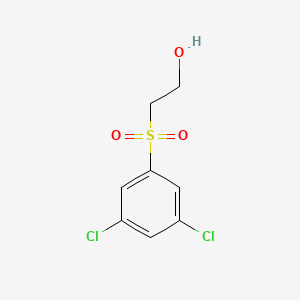

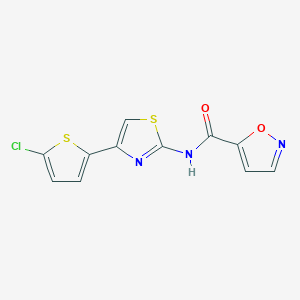

![molecular formula C17H23N3O2S B2815431 N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1280886-79-4](/img/structure/B2815431.png)

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(Furan-2-yl)ethyl]acetamide” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

There’s a paper that discusses the synthesis of amides and esters containing furan rings under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Molecular Structure Analysis

The crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Physical And Chemical Properties Analysis

“N-[2-(Furan-2-yl)ethyl]acetamide” is a solid compound . More specific physical and chemical properties were not available in the sources I found.

Applications De Recherche Scientifique

Amplification of Antibiotics

One notable application of compounds structurally related to N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is their ability to amplify the effects of antibiotics. For instance, derivatives of pyridinylpyrimidines, featuring furan as a substituent, have demonstrated activity as amplifiers of phleomycin against Escherichia coli. This suggests that similar compounds could enhance antibiotic efficacy, presenting a potential avenue for overcoming bacterial resistance (Brown & Cowden, 1982).

Furan Ring Opening in Acidic Media

Research into the behavior of furan-containing carboxamides in acidic media has led to the discovery of novel heterocyclic systems. Acid-catalyzed transformations have been explored, with furan ring opening and recyclization processes yielding derivatives of new fused systems. This demonstrates the compound's role in synthesizing novel heterocyclic structures with potential applications in drug development and materials science (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Agents

Derivatives of furan-containing compounds have shown promise as antiprotozoal agents. Specific modifications to these molecules have resulted in compounds with strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. Such findings indicate their potential in developing new treatments for protozoal infections (Ismail et al., 2004).

Antimicrobial Activity

Another interesting aspect of furan-containing carboxamides is their antimicrobial activity. Compounds with the furan moiety have been synthesized and tested for their ability to inhibit the growth of various pathogens. These studies contribute to the search for new antimicrobial agents, which is particularly relevant in the face of rising antibiotic resistance (Ravindra, Vagdevi, & Vaidya, 2008).

Furan-Containing Ligands for Metal Complexation

The synthesis and evaluation of furan-containing organic ligands for metal complexation have been explored. These ligands show potential for creating metal complexes with varied applications, from catalysis to the development of new materials. The antimicrobial activities of these complexes have also been assessed, indicating the versatility of furan-containing compounds in both coordination chemistry and biological applications (Patel, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-4-20(5-2)14(15-9-7-11-22-15)12-19-16(21)13-8-6-10-18-17(13)23-3/h6-11,14H,4-5,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXQFKOXAZJHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2815348.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)

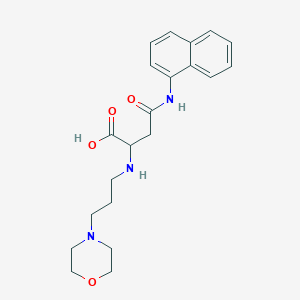

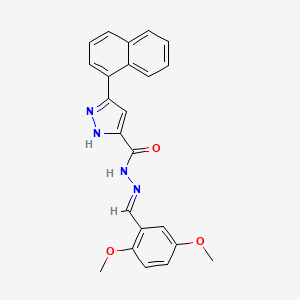

![N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2815353.png)

![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)

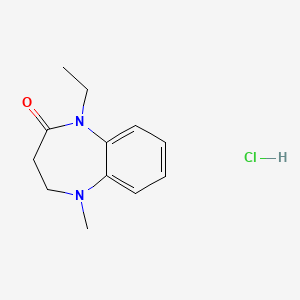

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)